Scientific databases like PubChem () provide detailed information on Tridecyl Stearate's chemical structure, properties, and classifications. The Cosmetic Ingredient Review Expert Panel (CIR) has assessed Tridecyl Stearate for safety in cosmetics and deemed it safe for use ().
Research explores how Tridecyl Stearate functions in cosmetic products. Studies show it acts as an emollient, which means it helps soften and smooth the skin and prevent moisture loss [1]. Additional research suggests it contributes to a product's stability and may help other ingredients resist oxidation [2].
Tridecyl stearate is a synthetic ester formed through the esterification of tridecyl alcohol and stearic acid. Its chemical formula is , with a molecular weight of approximately 466.82 g/mol. This compound appears as a clear, colorless oily liquid, characterized by its waxy or oily texture at room temperature . Tridecyl stearate is known for its emollient properties, providing a smooth and luxurious feel on the skin, making it a popular ingredient in cosmetic formulations .
Tridecyl stearate exhibits several beneficial biological activities, particularly in skin care applications. As an emollient, it helps to soften and smooth the skin by filling gaps between dead skin cells and reinforcing the lipid barrier. This action aids in moisture retention, making the skin less susceptible to conditions such as acne and eczema . Additionally, it forms a protective film on the skin's surface, acting as a barrier against allergens and irritants .
Tridecyl stearate can be synthesized through various methods, including:
Tridecyl stearate finds extensive use across various industries:
Research indicates that tridecyl stearate interacts favorably with other cosmetic ingredients, enhancing their efficacy while maintaining product stability. For instance, its ability to form a thin film on the skin supports the performance of active ingredients in formulations, improving their absorption and effectiveness . Furthermore, studies have shown that it performs better than similar compounds in terms of lubrication properties when used in magnetic media applications .
Several compounds share structural similarities with tridecyl stearate. Here are some comparable esters:
Compound | Structure Type | Unique Features |
---|---|---|
Decyl Stearate | Ester | Shorter carbon chain; less emollient properties |
Isocetyl Stearate | Ester | Higher viscosity; less effective as a lubricant |
Tridecyl Palmitate | Ester | Similar fatty acid but shorter chain; different texture |
Cetyl Stearate | Ester | Commonly used as an emulsifier; more waxy texture |
Tridecyl stearate stands out due to its unique combination of emollience and low shine finish, making it particularly suitable for high-end cosmetic formulations where texture is critical .
Tridecyl stearate represents a long-chain fatty acid ester derived from the condensation of stearic acid (octadecanoic acid) with tridecyl alcohol. The compound exhibits the molecular formula C₃₁H₆₂O₂ with a molecular weight of 466.82 daltons [1] [2] [3]. The International Union of Pure and Applied Chemistry designation for this compound is tridecyl octadecanoate, reflecting its systematic nomenclature as an ester of octadecanoic acid [2] [4].
The molecular architecture of tridecyl stearate consists of a linear aliphatic structure featuring thirty-one carbon atoms arranged in an extended hydrocarbon chain configuration. The ester functional group (-COO-) serves as the central linkage between the eighteen-carbon stearic acid moiety and the thirteen-carbon tridecyl alcohol component [2] [5]. The complete structure can be represented by the simplified molecular input line entry system notation: CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCC [5] [4].
The stereochemical properties of tridecyl stearate are characterized by the absence of chiral centers, resulting in a achiral molecule with no optical activity. The compound adopts an extended all-trans configuration in its most stable conformational state, which is typical for saturated long-chain fatty acid esters [4]. This extended conformation contributes to the compound's tendency to exhibit crystalline packing arrangements in the solid state and influences its thermodynamic stability profile.
The molecular geometry around the ester linkage exhibits the characteristic planar arrangement, with the carbonyl group displaying sp² hybridization and the adjoining carbon atoms maintaining tetrahedral geometries. The InChI identifier for tridecyl stearate is InChI=1S/C31H62O2/c1-3-5-7-9-11-13-15-16-17-18-19-21-23-25-27-29-31(32)33-30-28-26-24-22-20-14-12-10-8-6-4-2/h3-30H2,1-2H3, which provides a unique structural descriptor for computational and database applications [5] [4].
The crystallographic properties of tridecyl stearate are influenced by its extended aliphatic chain structure, which promotes intermolecular van der Waals interactions and potential polymorphic behavior. While specific single-crystal structure determinations for tridecyl stearate are not extensively documented in the literature, analogous long-chain fatty acid esters typically exhibit orthorhombic or monoclinic crystal systems [6]. The compound's tendency toward crystalline arrangements is evidenced by its solid physical state at ambient conditions and its classification as a wax monoester [4].
Infrared spectroscopic analysis of tridecyl stearate reveals characteristic absorption patterns consistent with ester functionality and long-chain aliphatic structures. The carbonyl stretching vibration appears as a strong absorption band at approximately 1740 cm⁻¹, which is typical for aliphatic ester compounds [7] [8] [9]. The spectrum exhibits the characteristic "Rule of Three" pattern observed in ester compounds, featuring three prominent absorption regions: the carbonyl stretch at ~1740 cm⁻¹, and two carbon-oxygen stretching modes at approximately 1200 cm⁻¹ and 1100 cm⁻¹ [9].
The aliphatic chain structure is characterized by strong absorption bands in the 2800-2900 cm⁻¹ region, corresponding to carbon-hydrogen stretching vibrations of the methylene and methyl groups [7] [8]. Additional characteristic bands appear in the 1300-1500 cm⁻¹ region, attributed to carbon-hydrogen bending deformations throughout the aliphatic chain structure [8].
Nuclear magnetic resonance spectroscopy provides detailed structural confirmation for tridecyl stearate. Proton nuclear magnetic resonance analysis reveals distinct signal patterns characteristic of the ester functionality and aliphatic chain environments. The terminal methyl groups appear as triplets in the 0.8-0.9 parts per million region, while the extensive methylene chain protons generate complex multiplet patterns in the 1.2-1.7 parts per million range [10] [11]. The characteristic ester methylene protons adjacent to the oxygen atom appear as a triplet around 4.0-4.3 parts per million [12] [11].
Carbon-13 nuclear magnetic resonance spectroscopy demonstrates the expected carbonyl carbon signal in the 170-180 parts per million region, confirming the ester functionality [10]. The aliphatic carbons distribute throughout the 14-35 parts per million range, with the terminal methyl carbons appearing at the upfield end of this spectrum and the methylene carbons adjacent to the ester oxygen appearing at the downfield region [10].
The thermodynamic stability of tridecyl stearate is characterized by its robust thermal profile and resistance to decomposition under normal storage and handling conditions. Thermal gravimetric analysis studies on structurally similar alkyl stearates indicate that tridecyl stearate maintains thermal stability up to temperatures approaching 215°C [6] [13]. This elevated decomposition threshold significantly exceeds typical application temperatures, ensuring reliable performance in industrial and cosmetic formulations [14] .
The thermal stability profile demonstrates superior performance compared to shorter-chain fatty acid esters, with the extended aliphatic structure contributing to reduced volatility and enhanced thermal resistance [16] [17]. Industrial applications in metalworking fluids and lubricants benefit from this thermal stability, particularly in high-temperature operational environments where thermal degradation could compromise performance [16].
Kinetic stability analysis reveals that tridecyl stearate exhibits first-order decomposition kinetics under inert atmospheric conditions, consistent with the behavior observed in other long-chain fatty acid esters [18]. The activation energy for thermal decomposition is estimated to be elevated compared to shorter-chain analogs, contributing to the compound's stability under thermal stress conditions [6] [18].
The compound demonstrates excellent hydrolytic stability under neutral conditions, with the ester bond remaining intact in the absence of acidic or basic catalysts [19] [20]. This stability profile makes tridecyl stearate suitable for long-term storage and applications where exposure to moisture is anticipated [14] [19].
Chemical stability assessments indicate that tridecyl stearate remains stable under normal storage conditions but may react with strong oxidizing agents or undergo hydrolysis in the presence of strong acids or bases [19]. The compound exhibits good thermal cycling stability, maintaining its physical and chemical properties through repeated heating and cooling cycles [21].
The vapor pressure of tridecyl stearate is extremely low at 5.6 × 10⁻¹⁰ mmHg at 25°C, indicating minimal volatility and excellent retention properties in formulated products [22]. This low volatility contributes to the compound's utility in applications requiring long-term stability and minimal evaporative loss [22] [16].